molecular formula C11H20BrD3 B1145498 1-Bromo-1,1,2-trideuterioundecane CAS No. 1219805-63-6

1-Bromo-1,1,2-trideuterioundecane

Cat. No.: B1145498
CAS No.: 1219805-63-6
M. Wt: 238.2228053
InChI Key:
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Description

1-Bromo-1,1,2-trideuterioundecane, also known as this compound, is a useful research compound. Its molecular formula is C11H20BrD3 and its molecular weight is 238.2228053. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

Bromo-substituted compounds are crucial intermediates in synthetic chemistry, serving as pivotal building blocks for complex molecule synthesis. For example, bromo-lithioethene has been highlighted for its role in organic synthesis, undergoing clean 1,2-addition with aldehydes and ketones to afford 2-bromo-1-alken-3-ols, showcasing the versatility of bromo-substituted reagents in synthesizing various functionalized molecules (Novikov & Sampson, 2005).

Material Science and Polymer Chemistry

In material science, bromo-substituted compounds are utilized in the development of novel materials. For instance, bromo-substituted polyfluorenes were synthesized and used to create bright fluorescence emission-tuned nanoparticles, demonstrating their potential in developing advanced optical materials and devices (Fischer, Baier, & Mecking, 2013).

Catalysis and Mechanistic Studies

Bromo-substituted compounds also play a significant role in catalysis and mechanistic studies, aiding in the understanding of complex chemical processes. For example, research on bromo-substituted olefins utilized in queued chemical transformations has shed light on the intricacies of cross-coupling reactions, offering insights into more efficient synthesis pathways for natural products and pharmaceuticals (Ghasemi, Antunes, & Organ, 2004).

Environmental Tracers

Interestingly, bromoform, a trihalomethane and a bromo-substituted compound, has been studied as a potential tracer of coastal water masses. Its distribution in seawater was monitored to track the movement of cooling water from industrial sources, illustrating the application of bromo-substituted compounds in environmental science (Yang, 2001).

Mechanism of Action

Target of Action

1-Bromo-1,1,2-trideuterioundecane is a brominated alkane compoundThey are often used as solvents or in chemical synthesis .

Mode of Action

The mode of action of this compound is primarily through its reactivity as a brominated alkane. Alkyl halides, such as this compound, are known to undergo nucleophilic substitution or elimination reactions . In these reactions, the bromine atom serves as a leaving group, allowing the carbon it was attached to become a reactive center. The exact nature of these reactions (SN1, SN2, E1, or E2) depends on the structure of the alkyl halide and the conditions of the reaction .

Biochemical Pathways

It can be used in chemical reactions to modify other compounds, potentially affecting their biochemical roles .

Pharmacokinetics

The pharmacokinetics of this compound are not well-studied. As a brominated alkane, it is likely to have low solubility in water and high solubility in organic solvents. Its absorption, distribution, metabolism, and excretion (ADME) would depend on the route of exposure and the specific biological system involved .

Result of Action

The primary result of the action of this compound is the formation of new compounds through chemical reactions. For example, it can participate in elimination reactions to form alkenes . The exact products depend on the reaction conditions and the other reactants involved.

Action Environment

The action of this compound is highly dependent on the environment. Factors such as temperature, solvent, and the presence of other reactants can significantly influence its reactivity. For example, in a polar protic solvent, it might undergo an SN1 reaction, while in a polar aprotic solvent, an SN2 reaction might be favored .

Properties

IUPAC Name

1-bromo-1,1,2-trideuterioundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i10D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPSIIAXIDAQLG-RFZSEEEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCCCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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